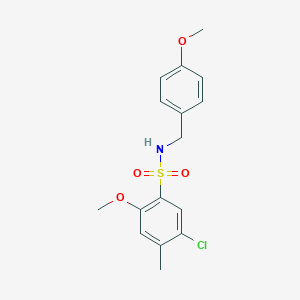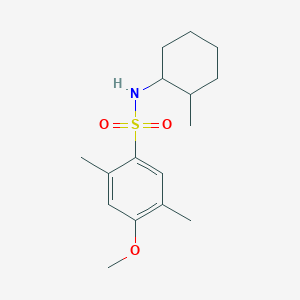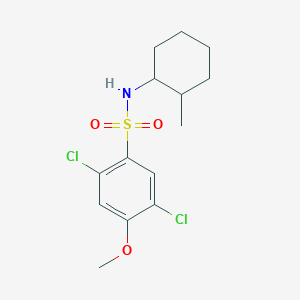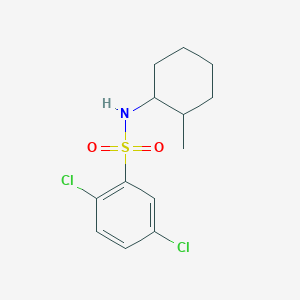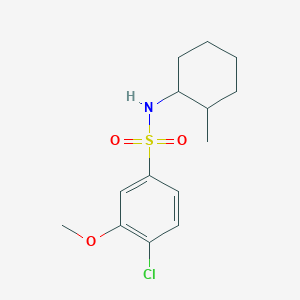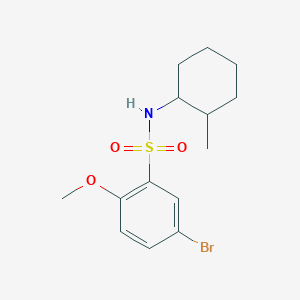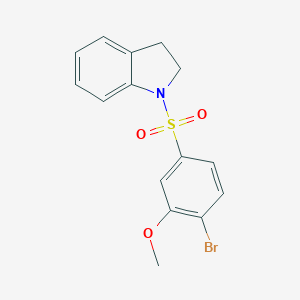
1-Bromo-4-(indolinylsulfonyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzenesulfonyl group attached to a dihydroindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(indolinylsulfonyl)-2-methoxybenzene typically involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
1-(4-Bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(indolinylsulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxybenzenesulfonyl chloride
- 4-Bromo-3-methoxybenzene-1-sulfonyl chloride
Uniqueness
1-(4-Bromo-3-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrNO3S |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrNO3S/c1-20-15-10-12(6-7-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
InChI Key |
QPDLIHMUINMKRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288257.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
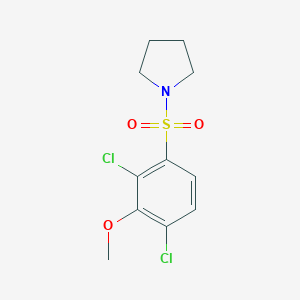
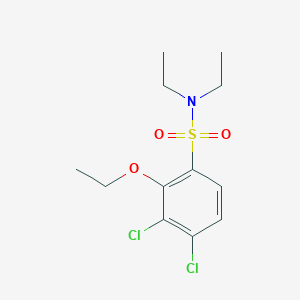
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
